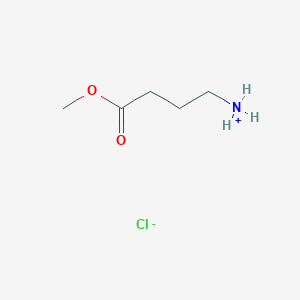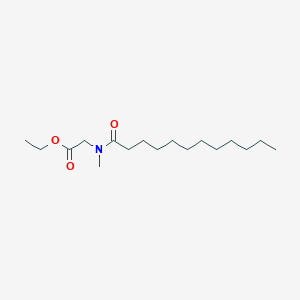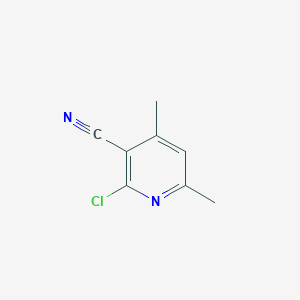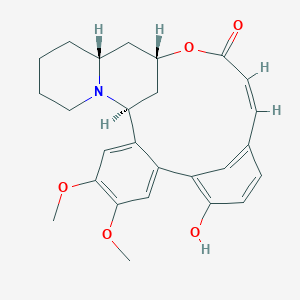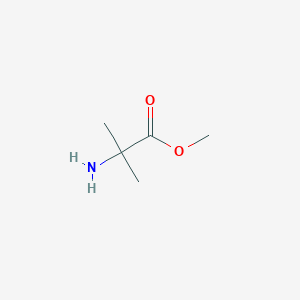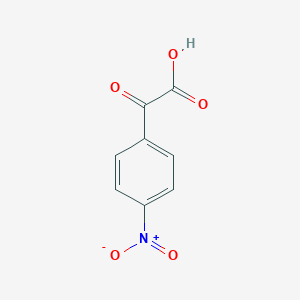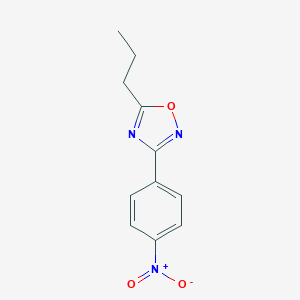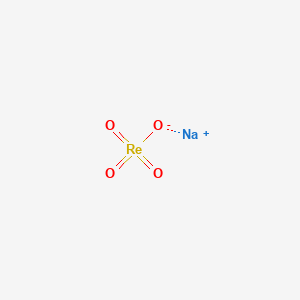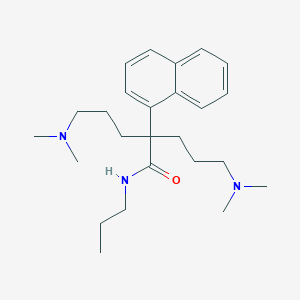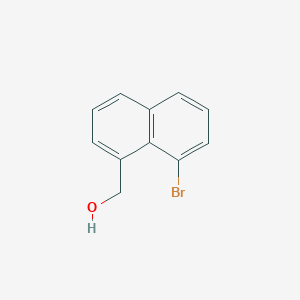
(8-Bromonaphthalen-1-yl)methanol
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of derivatives related to "(8-Bromonaphthalen-1-yl)methanol" involves refluxing bromonaphthalen-ol with glacial acetic acid in the presence of fused ZnCl2, leading to the formation of various bromonaphthalen-yl-ethan-1-ones. These compounds are further reacted with methoxy benzaldehyde and urea in DMF, followed by treatment with cold NH4OH solution, to obtain the desired products. This synthesis route exemplifies the versatility and reactivity of bromonaphthalen derivatives in forming complex structures with significant antimicrobial activities (Sherekar, Kakade, & Padole, 2021).
Molecular Structure Analysis
The molecular structure of related bromonaphthalene derivatives has been elucidated through various spectroscopic techniques, including H NMR, IR, MS spectra, and X-ray diffraction crystallography. These studies provide insights into the conformation and spatial arrangement of atoms within the molecule, critical for understanding its chemical reactivity and interaction with biological targets (Dong & Huo, 2009).
Chemical Reactions and Properties
Bromonaphthalene derivatives participate in a range of chemical reactions, demonstrating their reactivity and potential for further transformation. The reactions include the formation of dienes and asymmetric synthesis, showcasing the compound's versatility in organic synthesis. Such reactions are pivotal for generating molecules with specific configurations and properties, useful in various applications, including drug development and materials science (Durán-Galván & Connell, 2010).
Physical Properties Analysis
The physical properties of bromonaphthalene derivatives, such as solubility, melting point, and crystalline structure, are fundamental for their application in different domains. For instance, the solubility of these compounds in various solvents at different temperatures is crucial for their use in pharmaceutical formulations and chemical reactions. Such properties are determined using techniques like the laser monitoring observation technique, which provides accurate and reliable data (Yan et al., 2009).
Wissenschaftliche Forschungsanwendungen
A study on the nanosecond time-resolved resonance Raman investigation of the T1→Tn transition of 2-bromonaphthalene in methanol solvent revealed structural changes in vibrational coordinates, suggesting a predissociative mechanism responsible for C–Br bond cleavage in photochemistry studies (Shoute, Pan, & Phillips, 1998).
Research into tetrahydro-β-carboline derivatives, including 2-((1-Bromonaphthalen-2-yl)methyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole, identified these compounds as potential anticancer and chemopreventive agents, with specific derivatives demonstrating potent activity in cancer chemopreventive assays (Zhang, Park, Kondratyuk, Pezzuto, & Sun, 2018).
A study on the bromination of a naphthalene platinacycle, including the synthesis of cis-Pt(8-bromonaphthalen-1-yl)(Br)(PEt3)2, investigated the formation and isomerization of complexes and their reactions under various conditions (Chanda & Sharp, 2007).
The impact of methanol on lipid dynamics in biological and synthetic membranes was studied, showing that methanol can significantly influence the structure-function relationship associated with bilayer composition (Nguyen, DiPasquale, Rickeard, Stanley, Kelley, & Marquardt, 2019).
A synthesis study involving 4-(4-Bromo-1-Hydroxy Naphthalen-2-Yl)-6-(4-Methoxy Phenyl)-5,6-Dihydropyrimidine-2(1h)-One, starting with 4- bromonaphthalen-1-ol and investigating antimicrobial activities, highlighted the potential for developing new pharmaceuticals (Sherekar, Kakade, & Padole, 2021).
The ultrafast dynamics of methanol solvent were investigated using time-dependent fluorescent shift experiments and molecular dynamic simulations, providing insights into the behavior of methanol in various scientific contexts (Rosenthal, Jimenez, Fleming, Kumar, & Maroncelli, 1994).
Research on the development of a colorimetric sensor, 2-bromonaphthalene-1,4-dione, for the detection of cysteine in water solution and bovine serum albumin demonstrated its potential application in biochemistry and medical diagnostics (Shang, Yu, Wei, Li, Feng, & Xu, 2016).
Eigenschaften
IUPAC Name |
(8-bromonaphthalen-1-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9BrO/c12-10-6-2-4-8-3-1-5-9(7-13)11(8)10/h1-6,13H,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBEFAHWSHVJUKE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)CO)C(=CC=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9BrO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50381619 | |
| Record name | (8-bromonaphthalen-1-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50381619 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(8-Bromonaphthalen-1-yl)methanol | |
CAS RN |
14938-58-0 | |
| Record name | (8-bromonaphthalen-1-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50381619 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



